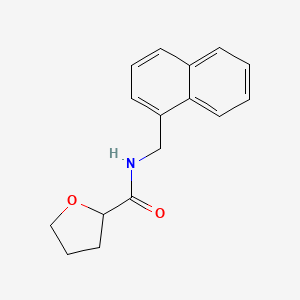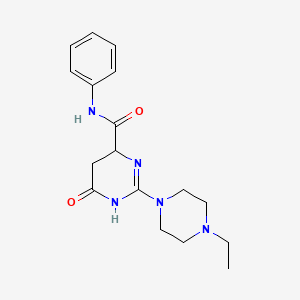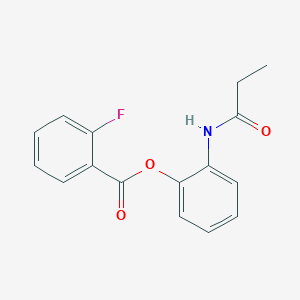
1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Boc-3-pyrroline, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and is commonly used as a building block in the synthesis of various molecules. In
Wissenschaftliche Forschungsanwendungen
1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various molecules, such as peptidomimetics, amino acids, and natural products. It has also been used as a starting material for the synthesis of inhibitors of enzymes, such as caspases and proteases. In addition, 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has been shown to have anticancer activity, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as caspases and proteases, which are involved in various cellular processes, including apoptosis and inflammation. 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has also been shown to induce cell death in cancer cells, suggesting that it may have a cytotoxic effect.
Biochemical and Physiological Effects
1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of caspases and proteases, which are involved in apoptosis and inflammation. 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has also been shown to induce cell death in cancer cells, suggesting that it may have a cytotoxic effect. In addition, 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is its ease of synthesis. It can be synthesized in high yields using a simple and efficient method. In addition, 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is a versatile building block that can be used in the synthesis of various molecules. However, one of the limitations of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is its cytotoxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is not fully understood, which may limit its use in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine. One area of research is the development of new cancer therapies based on the cytotoxic effects of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine. Another area of research is the development of new inhibitors of caspases and proteases using 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine as a starting material. In addition, the anti-inflammatory and antioxidant properties of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine and to explore its potential applications in scientific research.
Conclusion
In conclusion, 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a versatile building block that can be used in the synthesis of various molecules and has been shown to have anticancer activity. The mechanism of action of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is not fully understood, but it has been shown to inhibit the activity of caspases and proteases, which are involved in various cellular processes. 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has various biochemical and physiological effects and has potential applications in the treatment of various diseases. Further research is needed to fully understand the potential of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine in scientific research.
Eigenschaften
IUPAC Name |
1-butyl-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-3-8-18-10-11(9-14(18)19)15(20)17-13-7-5-4-6-12(13)16/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESWNAUYABZNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425474.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)


![1-(4-ethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4425511.png)


![4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4425548.png)
![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)
![3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4425557.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4425561.png)
![1-({4-[(2-methylpyridin-3-yl)oxy]piperidin-4-yl}carbonyl)azetidin-3-amine](/img/structure/B4425564.png)
![6,6-dimethyl-2-(methylthio)-9-(2-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425567.png)
